2-Heptenoic acid

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Heptenoic acid can be synthesized through several methods. One common approach involves the oxidation of heptanal, which can be achieved using strong oxidizing agents such as potassium permanganate or chromium trioxide . Another method involves the use of a Grignard reagent, where a Grignard reagent reacts with carbon dioxide to form a carboxylate salt, which is then acidified to yield this compound .

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic hydrogenation of heptenoic acid esters. This process involves the use of a catalyst, such as palladium on carbon, under controlled temperature and pressure conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Heptenoic acid undergoes various chemical reactions, including:

Oxidation: The double bond in this compound can be oxidized to form heptanoic acid.

Reduction: The double bond can be reduced to form heptanoic acid using hydrogenation.

Substitution: The carboxyl group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Alcohols for esterification, amines for amidation.

Major Products Formed

Oxidation: Heptanoic acid.

Reduction: Heptanoic acid.

Substitution: Esters, amides, and other derivatives.

Scientific Research Applications

Biochemical Research

2-Heptenoic acid serves as a biochemical reagent in life sciences research. It is utilized in studies related to:

- Cell Signaling: It plays a role in lipid metabolism pathways, influencing cellular processes such as signaling and inflammation .

- Infection Studies: Research indicates its potential in anti-infection applications, including activity against various pathogens like bacteria and viruses .

Pharmaceutical Development

The compound has been investigated for its therapeutic properties:

- Anti-inflammatory Effects: Studies have shown that it may exhibit anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases .

- Drug Screening: It is used in high-throughput screening assays to evaluate the efficacy of new drugs targeting various biological pathways such as apoptosis, autophagy, and immune response .

Food Industry

In the food sector, this compound is recognized for its flavoring properties. It can be found in certain food products as a flavor enhancer due to its unique taste profile.

Chemical Synthesis

The compound is also involved in organic synthesis processes:

- Intermediate in Synthesis: It acts as an intermediate in the production of other chemical compounds, including esters and alcohols, which are essential in manufacturing fragrances and flavors .

Case Study 1: Anti-inflammatory Properties

A study evaluated the effects of this compound on inflammatory markers in vitro. The findings suggested a significant reduction in cytokine levels when cells were treated with the compound, indicating its potential for therapeutic applications in conditions like arthritis and other inflammatory diseases.

Case Study 2: Antiviral Activity

Research conducted on the antiviral properties of this compound demonstrated effectiveness against several viral strains, including influenza and herpes simplex virus. The study highlighted its mechanism of action through inhibition of viral replication pathways.

Comparative Data Table

Mechanism of Action

The mechanism of action of 2-heptenoic acid involves its interaction with various molecular targets and pathways. As a medium-chain fatty acid, it can be metabolized by enzymes such as acyl-CoA dehydrogenase, which catalyzes the initial step in the β-oxidation pathway . This process leads to the production of acetyl-CoA, which enters the citric acid cycle for energy production .

Comparison with Similar Compounds

Similar Compounds

Heptanoic acid: A saturated analog of 2-heptenoic acid, lacking the double bond.

Hexanoic acid: A shorter-chain fatty acid with similar properties.

Octanoic acid: A longer-chain fatty acid with similar properties.

Uniqueness

This compound is unique due to its unsaturation, which imparts distinct chemical reactivity compared to its saturated analogs. The presence of the double bond allows for additional chemical transformations, making it a versatile compound in organic synthesis .

Biological Activity

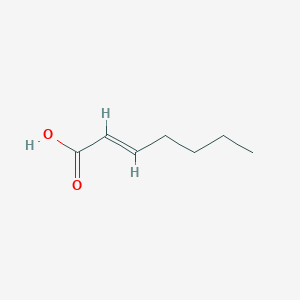

2-Heptenoic acid, known for its structural formula , is an unsaturated fatty acid with a double bond located at the second carbon position. This compound has garnered attention due to its potential biological activities, including its roles in various metabolic processes and its applications in the fields of biochemistry and pharmacology.

- Molecular Formula :

- Molecular Weight : 128.17 g/mol

- Boiling Point : 122 °C at 11.5 mmHg

- Flash Point : 133 °C

- Physical State : Colorless to almost colorless liquid

- Specific Gravity : 0.95

- Refractive Index : 1.46

Metabolic Role

This compound is classified as an alpha, beta-unsaturated monocarboxylic acid. It is involved in various metabolic pathways, primarily serving as a substrate for enzymatic reactions that modify fatty acids and other lipids. Its structure allows it to participate in reactions typical of unsaturated fatty acids, such as oxidation and conjugation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. Research indicates that it possesses inhibitory effects against certain bacterial strains, suggesting its potential use as a natural preservative or antimicrobial agent in food and pharmaceutical applications.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Listeria monocytogenes | 20 |

Pheromonal Activity

In addition to its antimicrobial properties, this compound has been identified as a pheromone in several species of insects, particularly within the context of mating behaviors. This role suggests that it may influence reproductive strategies and behaviors in these organisms.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against foodborne pathogens demonstrated significant antibacterial properties. The research involved treating contaminated food samples with varying concentrations of the compound, resulting in a notable reduction in bacterial counts.

- Methodology : The study utilized agar diffusion methods to measure inhibition.

- Findings : Concentrations above 1% exhibited substantial inhibition of E. coli and S. aureus.

Case Study 2: Pheromone Research

In a study examining the behavioral responses of Drosophila melanogaster, researchers found that exposure to this compound significantly increased mating success rates among males when introduced into their environment.

- Methodology : The experiment involved controlled environments where male fruit flies were exposed to different concentrations of the compound.

- Findings : Mating success increased by over 30% in environments enriched with the pheromone compared to control groups without exposure.

Q & A

Q. Basic: What are the established synthesis methods for 2-Heptenoic acid, and how can purity be ensured?

Answer:

this compound is typically synthesized via Horner-Wadsworth-Emmons (HWE) olefination or Knoevenagel condensation , leveraging α,β-unsaturated carboxylic acid precursors. For example:

- HWE Reaction : Reacting diethyl (2-oxoheptyl)phosphonate with a carbonyl compound under basic conditions yields (E)-2-Heptenoic acid after hydrolysis .

- Knoevenagel Condensation : Using malonic acid derivatives with heptanal in the presence of a catalyst (e.g., piperidine) generates the α,β-unsaturated acid .

Purity Assurance :

- Chromatography : Purify via flash chromatography (silica gel, ethyl acetate/hexane eluent).

- Analytical Techniques : Confirm purity using HPLC (C18 column, UV detection at 210 nm) or GC-MS (splitless mode, helium carrier gas) .

- NMR Validation : Check for characteristic peaks (e.g., α,β-unsaturated proton at δ 6.8–7.2 ppm in -NMR; carbonyl carbon at ~170 ppm in -NMR) .

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| HWE Olefination | 75–85 | ≥98 | NaH, THF, 0°C to RT |

| Knoevenagel Reaction | 60–70 | ≥95 | Piperidine, ethanol, reflux |

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

this compound poses skin corrosion (Category 1C) and severe eye irritation (Category 1) risks . Key protocols include:

- Personal Protective Equipment (PPE) :

- Engineering Controls : Use fume hoods for weighing and reactions to minimize inhalation exposure (respiratory irritation hazard, H335) .

- Emergency Measures :

Q. Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?

Answer:

Density Functional Theory (DFT) simulations are used to study:

- Electrophilic Reactivity : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.

- Transition States : Analyze energy barriers for reactions like hydrogenation or Michael additions .

- Solvent Effects : Use implicit solvation models (e.g., COSMO) to simulate solvent interactions .

Methodological Steps :

Optimize geometry using B3LYP/6-31G(d).

Calculate vibrational frequencies to confirm minima.

Compare computed NMR/IR spectra with experimental data for validation .

Q. Advanced: How should researchers address contradictions in reported physicochemical properties (e.g., logP, solubility) of this compound?

Answer:

Discrepancies often arise from experimental variability or analytical method differences . Resolve by:

Replication : Repeat measurements under standardized conditions (e.g., OECD Guidelines for logP determination).

Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., NIST Chemistry WebBook vs. academic publications).

Method Documentation : Ensure full transparency in protocols (e.g., shake-flask vs. HPLC methods for logP) .

Table 2: Reported Physicochemical Data

| Property | Reported Value | Method Used | Source |

|---|---|---|---|

| logP (octanol/water) | 1.8–2.1 | Shake-flask | |

| Water Solubility | 3.2 g/L at 25°C | Gravimetric analysis |

Q. Advanced: What strategies optimize this compound’s stability in long-term storage for biochemical assays?

Answer:

- Storage Conditions :

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical degradation .

- Periodic QC Checks : Monitor purity via HPLC every 6 months; discard if degradation exceeds 5% .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound derivatives?

Answer:

- IR Spectroscopy : Confirm α,β-unsaturated carbonyl stretch (~1680–1720 cm).

- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode for accurate mass determination (e.g., [M+H]+ = 129.0764 for CHO) .

- X-ray Crystallography : Resolve stereochemistry of crystalline derivatives (e.g., ester analogs) .

Q. Advanced: How can this compound’s biological activity be mechanistically studied in enzyme inhibition assays?

Answer:

Properties

IUPAC Name |

(E)-hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURNCBVQZBJDAJ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893639 | |

| Record name | (2E)-2-Heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Disagreeable rancid aroma | |

| Record name | (E)-2-Heptenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1372/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

224.00 to 228.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Heptenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in oils, Soluble (in ethanol) | |

| Record name | (E)-2-Heptenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1372/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.968-0.978 | |

| Record name | (E)-2-Heptenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1372/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10352-88-2, 18999-28-5 | |

| Record name | trans-2-Heptenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10352-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptenoic acid, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010352882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Heptenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018999285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Heptenoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-2-Heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-hept-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hept-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEPTENOIC ACID, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IB74EZ67V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Heptenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.